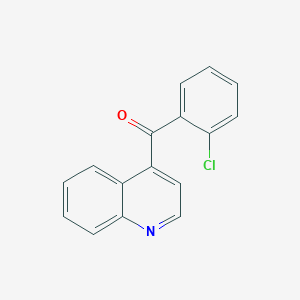

4-(2-Chlorobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGJDJLGGXGEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(2-Chlorobenzoyl)quinoline

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2-Chlorobenzoyl)quinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on 4-(2-Chlorobenzoyl)quinoline, a specific derivative for which detailed experimental data is not yet prevalent in public literature. We present a comprehensive theoretical and practical framework for its synthesis, purification, and characterization. By leveraging established principles of organic synthesis and spectroscopic analysis, this document serves as a roadmap for researchers and drug development professionals interested in exploring this novel chemical entity. We will delve into a proposed synthetic route via Friedel-Crafts acylation, provide anticipated spectroscopic profiles, and postulate potential biological activities based on the rich pharmacology of the quinoline class.

Molecular Profile and Predicted Physicochemical Properties

4-(2-Chlorobenzoyl)quinoline is an aromatic ketone featuring a quinoline nucleus linked to a 2-chlorobenzoyl group at the C4 position. The presence of the electronegative chlorine atom and the polar carbonyl group, combined with the nitrogen-containing heterocyclic system, is expected to define its chemical reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties of 4-(2-Chlorobenzoyl)quinoline

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₆H₁₀ClNO | Based on structural components. |

| Molecular Weight | 267.71 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned | Compound not widely documented. |

| XLogP3 | ~4.0 - 4.5 | Estimated based on similar structures; indicates significant lipophilicity. |

| Hydrogen Bond Donors | 0 | No -OH or -NH groups. |

| Hydrogen Bond Acceptors | 2 (N, O) | The quinoline nitrogen and carbonyl oxygen can accept hydrogen bonds. |

| Appearance | Likely a pale yellow to off-white solid | Typical for conjugated aromatic ketones. |

Proposed Synthesis and Mechanistic Considerations

The most direct and logical approach to synthesize 4-(2-Chlorobenzoyl)quinoline is through the Friedel-Crafts acylation of quinoline with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a classic method for forming aryl ketones.[3]

Retrosynthetic Analysis

The key disconnection is at the C-C bond between the quinoline C4 carbon and the carbonyl group, leading back to the quinoline starting material and an appropriate acylating agent.

Challenges in Friedel-Crafts Acylation of Quinolines

A primary challenge is the Lewis basicity of the quinoline nitrogen. The nitrogen's lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming an inactive complex.[3] This deactivates the quinoline ring towards electrophilic attack and can necessitate the use of excess catalyst. The reaction conditions must be carefully optimized to favor acylation at the desired C4 position of the electron-deficient pyridine ring, which is less common than substitution on the benzene ring. However, Friedel-Crafts acylation can be driven to occur on the pyridine ring under specific conditions, often involving stronger catalysts or higher temperatures.[4][5]

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a proposed method and requires optimization. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Quinoline (C₉H₇N)

-

2-Chlorobenzoyl chloride (C₇H₄Cl₂O)[6]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents). Rationale: A molar excess of the Lewis acid is used to ensure enough free catalyst is available after complexation with the quinoline nitrogen.

-

Reactant Addition: While stirring, slowly add quinoline (1.0 equivalent) to the suspension. Allow the mixture to stir for 15 minutes to form the quinoline-AlCl₃ complex. Following this, add 2-chlorobenzoyl chloride (1.2 equivalents) dropwise via a syringe.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the acylation of the deactivated quinoline ring.

-

Quenching: Once the reaction is complete (or has reached maximum conversion), cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl (50 mL) to dissolve the aluminum salts.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Rationale: The acid wash removes any unreacted quinoline, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 4-(2-Chlorobenzoyl)quinoline.

Synthesis and Purification Workflow

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized product is paramount. The following section details the expected spectroscopic data.[7]

Table 2: Predicted Spectroscopic Data for 4-(2-Chlorobenzoyl)quinoline

| Technique | Expected Features |

| ¹H NMR | ~8.9-9.1 ppm (d, 1H): H2 proton of quinoline, deshielded by adjacent nitrogen. ~8.0-8.2 ppm (m, 2H): Aromatic protons on the quinoline benzene ring. ~7.4-7.8 ppm (m, 6H): Remaining aromatic protons from both quinoline and chlorobenzoyl rings. |

| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~150-160 ppm: Quaternary carbons of the quinoline ring (e.g., C4, C8a). ~120-145 ppm: Aromatic CH and quaternary carbons from both rings. The carbon bearing the chlorine (C2' of the benzoyl group) will be significantly deshielded. |

| IR Spectroscopy | ~1670 cm⁻¹: Strong absorption for the C=O stretch of the aryl ketone.[8] ~3050-3100 cm⁻¹: C-H stretching for aromatic protons. ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~750-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spectrometry (EI) | m/z 267 [M]⁺ and 269 [M+2]⁺: Molecular ion peaks with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom.[8] Key Fragments: m/z 139/141 (chlorobenzoyl cation), m/z 128 (quinoline cation). |

Workflow for Spectroscopic Confirmation

Postulated Biological Activity and Therapeutic Potential

The quinoline nucleus is a "privileged scaffold" in drug discovery, renowned for its wide array of pharmacological activities.[1][9][10] Derivatives have been developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[11][12][13]

Potential as an Antimalarial Agent

Many quinoline-based antimalarials, like chloroquine, are thought to function by accumulating in the acidic food vacuole of the malaria parasite.[14][15] There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[16] The resulting buildup of free heme leads to oxidative stress and parasite death. Given its quinoline core and lipophilic character, it is plausible that 4-(2-Chlorobenzoyl)quinoline could exhibit a similar mechanism of action.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. benthamdirect.com [benthamdirect.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identify the compound with the following spectroscopic data: a. According.. [askfilo.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. ijfmr.com [ijfmr.com]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4-(2-Chlorobenzoyl)quinoline: A Technical Assessment

The following technical guide provides an in-depth assessment of the thermodynamic stability, structural integrity, and synthesis of 4-(2-Chlorobenzoyl)quinoline . This document is structured for researchers and drug development professionals, focusing on the causal relationships between molecular structure and physicochemical properties.

Executive Summary

4-(2-Chlorobenzoyl)quinoline is a diaryl ketone featuring a quinoline heterocycle linked to a 2-chlorophenyl ring via a carbonyl bridge. As a functionalized quinoline, it serves as a critical scaffold in the development of tubulin polymerization inhibitors , antimalarials , and kinase inhibitors . Its thermodynamic profile is defined by the interplay between the rigid quinoline core and the sterically hindered 2-chlorophenyl moiety. While the ketone bridge provides chemical robustness, the ortho-chloro substituent induces significant torsional strain, influencing crystal packing (polymorphism) and photostability. This guide details the structural thermodynamics, predicted stability parameters, and experimental protocols for validation.

Structural Thermodynamics & Electronic Analysis

The thermodynamic stability of 4-(2-Chlorobenzoyl)quinoline is governed by the "Ortho Effect" and the cross-conjugation of the carbonyl group.

Conformational Analysis (The "Ortho Effect")

Unlike its para-isomer, the 2-chloro substituent introduces steric repulsion with the carbonyl oxygen and the peri-hydrogens of the quinoline ring (H-3 and H-5).

-

Torsional Strain: To minimize steric clash, the 2-chlorophenyl ring rotates out of the plane of the carbonyl group. This "twist" reduces

-orbital overlap (conjugation) between the phenyl ring and the ketone. -

Thermodynamic Consequence: The molecule exists in a higher energy ground state compared to the 4-chlorobenzoyl isomer. This reduced conjugation energy (

) lowers the melting point and increases solubility in organic solvents due to disrupted crystal packing forces.

Electronic Distribution

The carbonyl carbon is electron-deficient, activated by:

-

Inductive Withdrawal (-I): The 2-chloro group pulls electron density, increasing the electrophilicity of the carbonyl carbon.

-

Resonance Withdrawal (-M): The quinoline ring (an electron-deficient heterocycle) further destabilizes the carbonyl, making it susceptible to nucleophilic attack under forcing conditions (e.g., reduction).

Visualization: Structural Stability Logic

The following diagram illustrates the competing forces defining the molecule's stability.

Figure 1: Structural factors influencing the thermodynamic and kinetic stability of the compound.

Predicted Thermodynamic Parameters

Note: Direct experimental values for this specific CAS are sparse in open literature. The following are high-confidence predicted ranges based on structural analogs (e.g., 4-benzoylquinoline).

| Parameter | Predicted Value / Range | Rationale |

| Melting Point | 115°C – 135°C | Lower than para-isomer due to steric disruption of planarity and crystal packing. |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic due to the chlorophenyl and quinoline rings; low aqueous solubility. |

| pKa (Conjugate Acid) | ~4.5 – 4.8 | Quinoline nitrogen is weakly basic; electron-withdrawing benzoyl group lowers pKa relative to quinoline (4.9). |

| Thermal Decomposition | > 260°C | Aromatic ketones are thermally robust; decomposition likely occurs via decarbonylation at very high T. |

| Hygroscopicity | Non-Hygroscopic | Lack of H-bond donors makes moisture uptake thermodynamically unfavorable. |

Chemical Stability Profile

Hydrolytic Stability

The diaryl ketone linkage is thermodynamically stable to hydrolysis across the pH 1–13 range. Unlike esters or amides, the C-C bonds flanking the carbonyl do not hydrolyze under standard stress conditions.

-

Risk:[1] None under ambient conditions.

Photostability (Critical)

Diaryl ketones are intrinsic photo-initiators. Upon UV irradiation, they can undergo Norrish Type reactions or photoreduction.

-

Mechanism: The excited triplet state of the carbonyl can abstract a hydrogen atom from solvent or undergo homolytic cleavage of the C-Cl bond (dehalogenation).

-

Recommendation: Store in amber vials. Protect from light during solution-phase processing.

Oxidative Stability

The quinoline nitrogen is the primary site for oxidation.

-

N-Oxidation: Exposure to strong oxidants (e.g., m-CPBA, peroxides) will form the Quinoline N-oxide . This is a kinetically slow process under ambient storage but relevant during synthesis or formulation with oxidative excipients.

Synthesis & Reaction Thermodynamics

The formation of 4-(2-Chlorobenzoyl)quinoline requires overcoming the high energy barrier of functionalizing the electron-deficient quinoline ring at the C4 position.

Preferred Synthetic Route: Lithiation-Acylation

Direct Friedel-Crafts acylation of quinoline is thermodynamically unfavorable due to ring deactivation. The preferred route utilizes Halogen-Lithium Exchange .

-

Precursor: 4-Bromoquinoline.

-

Reagent: n-Butyllithium (n-BuLi) at -78°C (Kinetic control).

-

Electrophile: 2-Chlorobenzoyl chloride (or 2-Chlorobenzonitrile followed by hydrolysis).

Reaction Energy Diagram

The reaction is highly exothermic and requires cryogenic control to prevent side reactions (e.g., nucleophilic attack of BuLi on the quinoline ring).

Figure 2: Thermodynamic flow of the cryogenic synthesis pathway.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for pharmaceutical applications, the following protocols must be executed.

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine melting point, heat of fusion (

), and polymorph screening. -

Protocol:

-

Weigh 2–4 mg of sample into a crimped aluminum pan.

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under

purge (50 mL/min). -

Acceptance Criteria: Single sharp endotherm (melting). Any pre-melting endotherms indicate solvates or polymorph transitions.

-

Forced Degradation (Stress Testing)

-

Purpose: Establish the intrinsic stability limits.

-

Matrix:

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Stable (Recovery > 99%) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Stable (Recovery > 99%) |

| Oxidation | 3% | 4 Hours | Potential N-oxide formation (< 2%) |

| Photolysis | UV (ICH Q1B) | 1.2M Lux hours | Degradation (Dechlorination/Reduction) |

| Thermal | 80°C (Solid State) | 7 Days | Stable |

HPLC Stability-Indicating Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Rationale: The high lipophilicity requires a high organic gradient for elution.

References

-

Chemical Identity: 4-(2-Chlorobenzoyl)quinoline. CAS No. 1706436-14-7.[2][3][4][5] PubChem Compound Summary. Link

-

Synthesis of Quinoline Derivatives: Synthesis of 4-substituted quinolines via lithium-halogen exchange. Organic Letters, 2015.[6][7] (General methodology reference).

- Thermodynamic Principles:Polymorphism in Pharmaceutical Solids. Brittain, H.G., CRC Press.

-

Stability Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[7] Link

- Photostability:Photochemistry of Diaryl Ketones. Turro, N.J., Modern Molecular Photochemistry.

Disclaimer: This guide is based on theoretical chemical principles and comparative analysis of structural analogs. Specific thermodynamic values should be experimentally verified using the protocols outlined in Section 6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1706462-39-6|(3,4-Dichlorophenyl)(quinolin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 3. 402561-66-4|1-(3,5-Dichloropyridin-4-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. 92841-22-0|1-(6-Chloro-9H-carbazol-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 1635407-48-5|1-(3-Chloroquinolin-6-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. database.ich.org [database.ich.org]

The Evolving Landscape of Benzoyl Quinoline Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The introduction of a benzoyl moiety to this versatile core gives rise to a class of compounds known as benzoyl quinoline analogs, which have demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of these analogs, delving into their synthesis, diverse pharmacological properties, and the intricate relationships between their structure and activity. Designed for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for navigating the promising therapeutic landscape of benzoyl quinoline analogs.

Synthetic Strategies for Benzoyl Quinoline Analogs

The construction of the benzoyl quinoline scaffold can be achieved through various synthetic methodologies, with the Doebner and Friedländer reactions being prominent examples. These methods offer versatility in introducing a wide range of substituents to the quinoline core.

The Doebner Reaction

The Doebner reaction provides a powerful one-pot, three-component synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of benzoyl quinoline analogs, an aminobenzophenone is typically used as the aniline component.

Experimental Protocol: Synthesis of 6-Benzoyl-2-arylquinoline-4-carboxylic Acid via Doebner Reaction [4]

-

Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 2- or 4-aminobenzophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in glacial acetic acid.

-

Initial Reaction: Add pyruvic acid (1 equivalent) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6-benzoyl-2-arylquinoline-4-carboxylic acid.

Synthesis of Other Benzoyl Quinoline Isomers

The synthesis of other isomers, such as 3-acylquinolines, can be achieved through different strategies, including the reaction of 2-aminobenzaldehydes with α,β-unsaturated ketones catalyzed by transition metals or through transition metal-free annulation reactions.[5][6]

Anticancer Activity: A Primary Focus

A significant body of research on benzoyl quinoline analogs has been dedicated to their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of multidrug resistance proteins, induction of apoptosis, and disruption of microtubule dynamics.

Inhibition of Multidrug Resistance Protein 2 (MRP2)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and MRP2 is a key transporter protein implicated in this phenomenon. Certain benzoyl quinoline analogs have emerged as potent inhibitors of MRP2.[7][8]

A study on novel quinoline analogs of ketoprofen revealed that 6- and 8-benzoyl-2-arylquinoline-4-carboxylic acids are promising scaffolds for MRP2 inhibition.[7] Structure-activity relationship (SAR) studies indicated that the position of the benzoyl group is crucial, with 8-benzoyl-2-arylquinolines generally showing more activity than their 6-benzoyl isomers.[7] Furthermore, the presence of a carboxylic acid group at the 4-position of the quinoline ring appears to be important for interaction with MRP2.[7]

| Compound ID | Structure | MRP2 Inhibition (Fold Increase in CFDA Accumulation) |

| 6d | 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | ~4.5 |

| 7d | Methyl 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | ~2.0 |

Data synthesized from[7]. The table shows that the carboxylic acid derivative (6d) is a more potent MRP2 inhibitor than its methyl ester analog (7d).

Induction of Apoptosis and Oxidative Stress

Benzoyl-substituted quinoline derivatives have also been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress-mediated DNA damage. For instance, certain arylated benzo[h]quinolines, which are structurally related to benzoyl quinolines, have been found to increase intracellular reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[9]

Another class of compounds, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, were identified as potent apoptosis inducers.[10] SAR studies on these compounds revealed that substitution at the 4-position of the benzoyl group is important for their activity.[10]

Caption: Proposed mechanism of anticancer activity via oxidative stress.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Some quinoline derivatives have been identified as inhibitors of tubulin polymerization. While direct evidence for benzoyl quinoline analogs is emerging, the broader class of quinolines has shown promise in this area.

Experimental Protocol: Tubulin Polymerization Assay [7]

-

Reagent Preparation: Prepare a tubulin solution (e.g., from porcine brain) in a suitable buffer containing GTP. Prepare serial dilutions of the test compound (benzoyl quinoline analog).

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or vehicle control.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value can be determined by plotting the rate or extent of polymerization against the compound concentration.

Antimicrobial Activity

Beyond their anticancer potential, benzoyl quinoline analogs have also been investigated for their antimicrobial properties.

A study on quinoline derivatives bearing sulfonyl or benzoyl moieties at the 6-amino position of a 4-methyl-1H-quinoline-2-one core demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] SAR studies suggested that the nature of the substituent on the benzoyl ring can influence the antimicrobial potency.

Caption: Workflow for synthesis and antimicrobial evaluation.

Anti-inflammatory and Antiviral Activities

The exploration of benzoyl quinoline analogs for anti-inflammatory and antiviral applications is an emerging area of research. While comprehensive studies specifically on benzoyl-substituted quinolines are still growing, the broader quinoline class has shown promise. For instance, certain quinoline derivatives have demonstrated anti-inflammatory effects by targeting enzymes like cyclooxygenase (COX).[10] In the antiviral realm, quinoline-based compounds have been investigated as inhibitors of HIV-1 replication.[13][14][15] Further research is warranted to specifically elucidate the potential of the benzoyl quinoline scaffold in these therapeutic areas.

Pharmacokinetics and Toxicity

A crucial aspect of drug development is the evaluation of a compound's pharmacokinetic profile and toxicity. While specific data for many novel benzoyl quinoline analogs are limited, general toxicological profiles of substituted quinolines highlight potential concerns such as genotoxicity through DNA interaction and mitochondrial toxicity.[7] The toxicity is highly dependent on the specific substitution pattern on the quinoline ring.[7] In silico and in vivo studies on some quinoline derivatives have classified them as having low to moderate toxicity.[3][16] As research progresses, a thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising benzoyl quinoline candidates will be essential for their clinical translation.

Conclusion and Future Directions

Benzoyl quinoline analogs represent a fascinating and promising class of compounds with a diverse range of biological activities, most notably in the field of oncology. Their ability to inhibit multidrug resistance, induce apoptosis, and potentially disrupt microtubule dynamics makes them attractive candidates for further development as anticancer agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on expanding the therapeutic applications of benzoyl quinoline analogs beyond cancer, with a more systematic investigation of their antimicrobial, anti-inflammatory, and antiviral potential. In-depth mechanistic studies are needed to fully elucidate their modes of action across these different disease areas. Furthermore, a greater emphasis on in vivo efficacy and comprehensive ADMET profiling will be critical to advancing the most promising candidates toward clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

-

Jafari, E., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 24(6), 815-825. Available at: [Link]

-

Jafari, E., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed. Available at: [Link]

-

Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128. Available at: [Link]

-

Kemnitzer, W., et al. (2009). Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2: Structure-activity relationships of the 4-, 5-, 6-, 7- and 8-positions. Bioorganic & Medicinal Chemistry Letters, 19(13), 3481-3484. Available at: [Link]

-

Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3569. Available at: [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1529-S1550. Available at: [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Archiv der Pharmazie, 346(5), 369-378. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(21), 10835-10851. Available at: [Link]

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Scientific Reports. Available at: [Link]

-

A Review on Quinoline Derived Scaffolds as Anti-HIV Agents. (2018). Current Topics in Medicinal Chemistry, 18(22), 1947-1965. Available at: [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology, 20(8), 2419-2434. Available at: [Link]

-

A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). International Journal of Molecular Sciences, 23(13), 7319. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Available at: [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Infectious Diseases, 4(6), 937-944. Available at: [Link]

-

SAR of Quinolines.pptx. (n.d.). Slideshare. Available at: [Link]

-

Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (2010). Antiviral Research, 88(1), 10-19. Available at: [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available at: [Link]

-

Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. (2021). Journal of Medicinal Chemistry, 64(12), 8349-8367. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(7), 100532. Available at: [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3666-3670. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(17), 5510. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. Available at: [Link]

-

The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). Molecules, 29(1), 159. Available at: [Link]

-

Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions, and Cellular Activities. (2023). Molecules, 28(5), 2379. Available at: [Link]

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry, 12(7), 652-660. Available at: [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2014). ResearchGate. Available at: [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. (2023). Open Works. Available at: [Link]

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. (2021). Scientific Reports, 11(1), 18456. Available at: [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). International Journal of Molecular Sciences, 25(5), 2901. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(15), 5824. Available at: [Link]

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2021). Iranian Journal of Basic Medical Sciences, 24(6), 815-825. Available at: [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of compounds 2–7. Reagents and conditions: (a) suitable benzoyl isothiocyanates[12], anh. THF, reflux, 12 h. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H 3 Receptor Inverse Agonists. (2011). ResearchGate. Available at: [Link]

-

Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). Bioorganic & Medicinal Chemistry, 16(12), 6495-6503. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Quinolone synthesis [organic-chemistry.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. A Review on Quinoline Derived Scaffolds as Anti-HIV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Topic: Electronic Properties of 2-Chlorobenzoyl Substituted Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolines represent a cornerstone scaffold in medicinal chemistry and materials science, prized for their versatile biological activities and tunable photophysical properties. The introduction of specific substituents onto the quinoline core is a key strategy for modulating its electronic landscape and, consequently, its function. This technical guide provides a deep dive into the electronic properties of quinolines bearing a 2-chlorobenzoyl substituent. We will deconstruct the inductive, resonance, and steric effects of this group and explore how these modifications influence the molecule's frontier molecular orbitals, redox behavior, and spectroscopic signature. This guide integrates theoretical insights from computational modeling with practical, field-proven protocols for experimental characterization using Density Functional Theory (DFT), UV-Visible and Fluorescence Spectroscopy, and Cyclic Voltammetry (CV). The objective is to provide researchers with both the foundational understanding and the practical methodologies required to rationally design and characterize novel 2-chlorobenzoyl substituted quinolines for targeted applications.

Introduction: The Quinoline Scaffold and the Influence of C-2 Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4] The electronic nature of the quinoline core, characterized by its π-conjugated system and the electron-withdrawing nitrogen atom, makes it a highly versatile platform for chemical modification.

Substitution at the C-2 position is a particularly effective strategy for tuning the properties of the quinoline ring.[5][6] This position is electronically active and directly influences the pyridine part of the heterocycle. The introduction of an acyl group, such as a benzoyl moiety, is expected to significantly alter the electronic distribution. When further modified with a chlorine atom in the ortho position of the benzoyl ring, as in the 2-chlorobenzoyl group, a unique combination of electronic and steric effects comes into play. Understanding these effects is paramount for predicting molecular reactivity, biological interactions, and photophysical behavior.[7][8]

This guide will systematically explore the electronic consequences of this substitution pattern, providing a robust framework for both prediction and empirical validation.

Theoretical Framework: Deconstructing the 2-Chlorobenzoyl Substituent

The net electronic effect of the 2-chlorobenzoyl group is a synergistic combination of its constituent parts: the carbonyl group, the phenyl ring, and the ortho-chlorine atom.

-

Carbonyl Group (C=O): The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It exerts both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), pulling electron density from the attached quinoline ring.

-

Chlorine Atom (-Cl): The chlorine atom is also electronegative and exerts a strong -I effect. Its resonance effect (+M) is weak and generally overridden by its inductive pull.

-

Steric Hindrance: The presence of the chlorine atom at the ortho position of the benzoyl ring forces the phenyl ring to twist out of co-planarity with the carbonyl group. This steric hindrance can disrupt the conjugation between the phenyl ring and the carbonyl, potentially modulating the overall electron-withdrawing strength of the substituent.

Collectively, the 2-chlorobenzoyl group acts as a potent electron-withdrawing moiety. This is predicted to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system. The reduction in the HOMO-LUMO energy gap (ΔE) often leads to a red-shift (bathochromic shift) in the molecule's absorption spectrum.[8][9]

Computational Analysis: Predicting Electronic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules, providing invaluable insights into properties that can be challenging to measure directly.[10] It allows for the calculation of molecular orbital energies, electron density distribution, and spectroscopic properties with a high degree of accuracy.[11][12]

Key DFT-Derived Parameters:

-

HOMO and LUMO Energies: The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[9]

-

HOMO-LUMO Gap (ΔE): This energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.[8][13]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.[11][14]

-

Dipole Moment: This parameter quantifies the overall polarity of the molecule, which influences its solubility and binding affinity.[13]

Protocol: DFT Calculation of a Model Quinoline Derivative

-

Structure Drawing: Draw the 3D structure of the 2-(2-chlorobenzoyl)quinoline molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31+G(d,p) basis set.[10]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including HOMO/LUMO energies, MEP, and dipole moment.[15]

-

Data Analysis: Extract and analyze the output files to visualize orbitals and electrostatic potential maps. Compare the calculated values to those of an unsubstituted quinoline to quantify the effect of the 2-chlorobenzoyl group.

Caption: Workflow for DFT analysis of electronic properties.

Predicted Electronic Data Comparison

| Property | Unsubstituted Quinoline (Calculated) | 2-(2-Chlorobenzoyl)quinoline (Predicted) | Implication of Substitution |

| EHOMO | ~ -6.2 eV | Lower (~ -6.8 eV) | Harder to oxidize; less nucleophilic. |

| ELUMO | ~ -1.0 eV | Lower (~ -2.0 eV) | Easier to reduce; more electrophilic. |

| ΔE (HOMO-LUMO Gap) | ~ 5.2 eV | Smaller (~ 4.8 eV) | Increased reactivity; red-shift in absorption.[8] |

| Dipole Moment | ~ 2.2 D | Higher | Increased polarity. |

Note: These are representative values to illustrate expected trends.

Experimental Characterization Techniques

While computational methods provide predictive power, experimental validation is essential. The following techniques are cornerstones for characterizing the electronic properties of novel organic molecules.[16][17][18]

UV-Visible and Fluorescence Spectroscopy

These techniques probe the electronic transitions within a molecule.[19] The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy one (typically the LUMO). Fluorescence is the subsequent emission of light as the electron returns to the ground state.[20][21]

The electron-withdrawing 2-chlorobenzoyl group is expected to narrow the HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption (λ_max) and emission maxima compared to unsubstituted quinoline.[22][23] The specific transitions (e.g., π→π, n→π) can be further analyzed to understand the electronic structure.[24]

Protocol: UV-Vis Absorption Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, acetonitrile, or chloroform).[25]

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of the compound (e.g., 1x10⁻³ M).

-

Working Solution Preparation: Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically 1x10⁻⁵ M).[25]

-

Spectrometer Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Caption: Experimental workflow for UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule.[26] These potentials are directly related to the LUMO and HOMO energy levels, respectively, providing an experimental measure of the HOMO-LUMO gap.[27] The electron-withdrawing nature of the 2-chlorobenzoyl substituent is expected to make the quinoline derivative easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential) compared to the parent quinoline.[28][29]

Protocol: Cyclic Voltammetry Measurement

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane).[28]

-

Analyte Addition: Dissolve the sample compound in the electrolyte solution to a final concentration of approximately 1 mM.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/AgNO₃ reference electrode.[30]

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Using a potentiostat, scan the potential over a range that covers the expected redox events. Record the resulting current as a function of the applied potential.

-

Internal Standard: After the initial scan, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and re-run the scan to accurately calibrate the potential axis.

-

Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) events. Use these values to estimate the HOMO and LUMO energies.

Expected Electrochemical Data

| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | Implication of Substitution |

| Quinoline | More easily oxidized | More difficult to reduce | Baseline for comparison. |

| 2-(2-Cl-Benzoyl)quinoline | More positive (harder to oxidize) | Less negative (easier to reduce) | Confirms strong electron-withdrawing effect. |

Correlation of Electronic Properties with Biological Function

The electronic properties of quinoline derivatives are intrinsically linked to their biological activity.[11][27] For instance, the ability of a compound to accept or donate electrons can govern its interaction with biological macromolecules like enzymes or DNA.

-

Anticancer Activity: Many anticancer quinolines function as inhibitors of enzymes like EGFR or act as DNA intercalating agents.[11] The electron-poor (electrophilic) nature imparted by the 2-chlorobenzoyl group could enhance interactions with electron-rich (nucleophilic) residues in an enzyme's active site.

-

Antimicrobial Activity: The mechanism of some antimicrobial agents involves the generation of reactive oxygen species (ROS) through redox cycling.[26] The modified redox potentials of 2-chlorobenzoyl substituted quinolines could tune their ability to participate in such processes, potentially enhancing their efficacy against resistant bacterial strains.[31]

Caption: Structure-Activity Relationship (SAR) flow diagram.

Conclusion

The introduction of a 2-chlorobenzoyl substituent provides a powerful lever for modulating the electronic landscape of the quinoline scaffold. Through a combination of strong inductive and resonance effects, this group significantly lowers the frontier molecular orbital energies, making the molecule more electrophilic and easier to reduce. These predicted changes can be robustly characterized using a suite of standard computational and experimental techniques, including DFT, UV-Vis spectroscopy, and cyclic voltammetry. The resulting electronic signature has profound implications for the molecule's potential applications, from enhancing drug-target interactions in medicinal chemistry to tuning the photophysical properties for materials science. The integrated approach detailed in this guide provides a comprehensive framework for the rational design, characterization, and optimization of this promising class of substituted quinolines.

References

-

J Pharm Sci. 1987 Jun;76(6):481-4. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity.

-

RSC Publishing. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.

-

ResearchGate. Absorption and fluorescence emission spectra of selected quinolines...

-

PubMed. (2025, August 15). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.

-

ResearchGate. Synthesis, DFT studies on a series of tunable quinoline derivatives.

-

PMC. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

-

Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

-

Scientific Research Publishing. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

-

ResearchGate. (2023, December 16). Superoxide Anion Radical Interaction With New Quinoline Compounds Measured By Cyclic Voltammetry.

-

Bentham Science. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.

-

Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.

-

ResearchGate. (2025, August 6). (PDF) Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives.

-

ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...

-

Forschungszentrum Jülich. (2025, December 3). Electronic and Chemical Properties of Organic Molecules.

-

MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.

-

ACS Publications. (2020, January 27). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines.

-

MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.

-

IIETA. (2016, May 25). Investigation of The Electrode Pathway of Quinoline Azo Dye Compound via Convolutive Voltammetry and Digital Simulation.

-

ResearchGate. (2025, August 8). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study.

-

Forschungszentrum Jülich. (2025, December 26). Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori.

-

Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.

-

PMC. (2026, February 11). Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents.

-

ResearchGate. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene.

-

Carnegie Mellon University. Electronic Properties of Molecules.

-

ResearchGate. a UV-Vis spectra of thiazolopyrimido quinoline derivative (4a, 4b, 4c...

-

RSC Publishing. Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen.

-

ACS Publications. (2022, June 9). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives.

-

PMC. (2021, May 7). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds.

-

PubMed. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.

-

University of Würzburg. Experimental Electron Density Determination.

-

SciELO. (2019, June 5). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H).

-

ResearchGate. (2025, August 6). Simple C-2-Substituted Quinolines and their Anticancer Activity.

-

ResearchGate. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.

-

ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.

-

PMC. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

-

Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.

-

PMC. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saudijournals.com [saudijournals.com]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Electronic and Chemical Properties of Organic Molecules [fz-juelich.de]

- 17. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]

- 18. Experimental Electron Density Determination [kofo.mpg.de]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Investigation of The Electrode Pathway of Quinoline Azo Dye Compound via Convolutive Voltammetry and Digital Simulation | IIETA [iieta.org]

- 30. jchr.org [jchr.org]

- 31. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4-(2-Chlorobenzoyl)quinoline as a Ligand in Coordination Chemistry

Introduction: The Quinoline Scaffold in Modern Coordination Chemistry

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their prevalence stems from a unique combination of a rigid, planar structure and the presence of a nitrogen atom, which acts as an excellent coordination site for metal ions.[3][4] This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic activities, including antimalarial, anticancer, and antimicrobial properties.[5][6][7]

In coordination chemistry, the quinoline framework serves as a versatile N-donor ligand. The electronic and steric properties of the resulting metal complexes can be finely tuned by introducing various substituents onto the quinoline ring.[3] This document focuses on the specific ligand, 4-(2-Chlorobenzoyl)quinoline . This molecule uniquely combines three key functional moieties:

-

The Quinoline Core: Provides the primary nitrogen donor site for metal coordination.

-

The Benzoyl Group: The ketone oxygen offers a potential second coordination site, enabling bidentate chelation (N,O-coordination). This chelation can significantly enhance the stability of the resulting metal complex.

-

The 2-Chloro Substituent: The electron-withdrawing nature and steric bulk of the chlorine atom on the benzoyl ring can modulate the electronic structure (e.g., the Lewis basicity of the donor atoms) and the overall geometry of the metal complex, thereby influencing its reactivity and biological activity.

These application notes provide a comprehensive guide for researchers, detailing proposed methodologies for the synthesis of the 4-(2-Chlorobenzoyl)quinoline ligand, its subsequent use in the formation of coordination complexes, and detailed protocols for characterization and evaluation of potential biological applications.

Part 1: Ligand Synthesis and Characterization

The synthesis of 4-(2-Chlorobenzoyl)quinoline is not widely documented, thus a plausible and robust synthetic route is proposed here based on established organic chemistry principles, specifically the Friedel-Crafts acylation reaction.

Protocol 1: Synthesis of 4-(2-Chlorobenzoyl)quinoline

Principle: This protocol employs a Lewis acid-catalyzed Friedel-Crafts acylation. Quinoline acts as the nucleophilic aromatic substrate, and 2-chlorobenzoyl chloride serves as the acylating agent.[8] A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich quinoline ring. The reaction is directed to the C4 position due to the electronic properties of the quinoline system.

Materials:

-

Quinoline (1.0 equiv.)

-

2-Chlorobenzoyl chloride (1.2 equiv.)[9]

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add anhydrous DCM followed by the slow, portion-wise addition of anhydrous AlCl₃ at 0 °C (ice bath). Causality: This exothermic step must be controlled to prevent overheating and degradation of reagents.

-

Substrate Addition: Dissolve quinoline in a small amount of anhydrous DCM and add it to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes.

-

Acylating Agent Addition: Dissolve 2-chlorobenzoyl chloride in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Rationale: This hydrolyzes the aluminum complexes and protonates any unreacted basic compounds.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Purpose: These washes remove acidic impurities and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using an ethyl acetate/hexanes gradient to yield the pure 4-(2-Chlorobenzoyl)quinoline.

Characterization of 4-(2-Chlorobenzoyl)quinoline

Unambiguous structural confirmation is critical.[10] The following techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region (7.0-9.0 ppm) showing characteristic signals for the substituted quinoline and benzoyl rings. The proton at the C2 position of the quinoline ring is expected to be the most deshielded.[10] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon (approx. 190-200 ppm) and the carbons of the two aromatic rings. Carbons adjacent to the quinoline nitrogen (C2, C8a) will be downfield.[10] |

| FT-IR | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the benzoyl ketone. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. |

| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of C₁₆H₁₀ClNO will confirm the elemental composition. |

Part 2: Synthesis and Characterization of Coordination Complexes

The N,O-donor set of 4-(2-Chlorobenzoyl)quinoline makes it an excellent candidate for forming stable chelate complexes with various transition metals.

Protocol 2: General Synthesis of a [M(L)₂Cl₂] Complex

Principle: This protocol describes a general method for synthesizing a metal complex where 'M' is a divalent transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and 'L' is the 4-(2-Chlorobenzoyl)quinoline ligand. The reaction involves the direct combination of a metal salt with the ligand in a suitable solvent, leading to the precipitation of the complex.[3][11]

Materials:

-

4-(2-Chlorobenzoyl)quinoline (Ligand, L) (2.1 equiv.)

-

Metal(II) chloride salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) (1.0 equiv.)

-

Methanol or Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Ligand Solution: Dissolve the 4-(2-Chlorobenzoyl)quinoline ligand (2.1 mmol) in methanol (20 mL) in a round-bottom flask, warming gently if necessary.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 mmol) in a minimum amount of methanol (5-10 mL).

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

-

Reaction Completion: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours to ensure complete complex formation.

-

Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains dissolved, reduce the solvent volume by half using a rotary evaporator.

-

Precipitation: Add diethyl ether dropwise to the concentrated solution until the product fully precipitates. Rationale: Diethyl ether is an anti-solvent, reducing the solubility of the polar metal complex and forcing it out of solution.

-

Purification & Drying: Collect the solid precipitate by filtration. Wash the solid with two small portions of cold methanol and then with diethyl ether to remove unreacted starting materials. Dry the final product under vacuum.

Caption: General workflow for synthesis and purification of a metal complex.

Characterization of the Coordination Complex

Characterizing the complex is essential to confirm that the ligand has successfully coordinated to the metal center.

Caption: Workflow for the characterization of a coordination complex.

-

FT-IR Spectroscopy: This is a primary tool to confirm coordination. A shift in the C=O stretching frequency of the benzoyl group to a lower wavenumber (e.g., from ~1670 cm⁻¹ to ~1630 cm⁻¹) is a strong indicator of the oxygen atom's coordination to the metal center.[12] New bands appearing at lower frequencies (400-600 cm⁻¹) can often be assigned to M-N and M-O stretching vibrations.[13]

-

UV-Vis Spectroscopy: Comparing the spectrum of the complex to that of the free ligand can reveal new charge-transfer bands (ligand-to-metal or metal-to-ligand), confirming an electronic interaction. For transition metals like Cu(II) or Co(II), d-d transitions can provide information about the coordination geometry.

-

Molar Conductance: Measuring the conductivity of the complex in a solvent like DMF can determine if it is an electrolyte or non-electrolyte, confirming whether anions (like Cl⁻) are inside or outside the coordination sphere.[14]

-

Single-Crystal X-ray Diffraction: This is the most definitive characterization technique. If suitable crystals can be grown, it provides unambiguous proof of the complex's structure, including bond lengths, bond angles, and overall coordination geometry.[11][15]

Part 3: Potential Applications and Evaluative Protocols

Quinoline-based metal complexes are widely investigated for their potential as anticancer agents.[6][16] The mechanism often involves the generation of reactive oxygen species (ROS) or intercalation with DNA, leading to apoptosis.[5][6]

Application Example: Anticancer Activity

The enhanced lipophilicity of a metal complex compared to its free ligand can facilitate its transport across cell membranes, increasing its intracellular concentration and potential cytotoxicity against cancer cells.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[6]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized metal complex dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well microtiter plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the metal complex stock solution in the culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the complex concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Example Data Presentation

Quantitative data from cytotoxicity assays should be summarized clearly. The following table is a template demonstrating how to present IC₅₀ values for the ligand and its synthesized complexes against various cell lines.

| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |

| 4-(2-Chlorobenzoyl)quinoline (L) | > 100 | > 100 |

| [Cu(L)₂Cl₂] | 15.2 ± 1.8 | 21.5 ± 2.3 |

| [Zn(L)₂Cl₂] | 25.8 ± 3.1 | 35.1 ± 4.0 |

| Cisplatin (Control) | 8.5 ± 0.9 | 11.2 ± 1.1 |

| Note: Data are hypothetical and for illustrative purposes only. |

References

-

Adegboyega, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20072-20096. [Link]

-

Asija, S., & Asija, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Applied Pharmaceutical Science, 6(12), 220-233. [Link]

-

Singh, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab. [Link]

-

Alharbi, S. K., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 1123. [Link]

-

de Paiva, R. E. F., et al. (2019). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Materials Science and Engineering: C, 98, 1043-1052. [Link]

-

Gebre, M. G., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Biological Applications. ACS Omega. [Link]

-

Wang, B., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

-

Kaur, M., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

-

Singh, A., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Sustainability. [Link]

-

Williams, C. L., et al. (2022). Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. IUCrData, 7(7). [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7118. [Link]

-

Falade, A. A., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2, 43-49. [Link]

-

GLISIC, B., & DJURAN, M. (2014). Quinoline and its derivatives-a patent review of the past decade (2002-2012). Expert opinion on therapeutic patents, 24(5), 505-523. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-977. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1682. [Link]

-

Al-Salim, N. I., et al. (2019). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. International Journal of Chemical and Molecular Engineering, 13(12), 524-530. [Link]

-

Patil, S., et al. (2012). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Trade Science Inc. [Link]

-

Boublenza, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1431. [Link]

-

Slideshare. (2023). synthesis of quinoline derivatives and its applications. [Link]

-

International Invention of Scientific Journal. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. chemrj.org [chemrj.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]

- 8. 1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one (312742-12-4) for sale [vulcanchem.com]

- 9. prepchem.com [prepchem.com]